Transport Transporter Selectivity: Weak OCT1 Inhibition Establishes a Clean Background Profile for Drug Transporter Studies
The target compound exhibits an IC50 of 138 µM against human organic cation transporter 1 (OCT1) in HEK293 cellular uptake assays [1]. This contrasts with the highly potent OCT1 inhibition observed for many clinical agents, positioning the compound as a useful inactive or weak-interacting control in transporter-mediated drug-drug interaction (DDI) studies.
| Evidence Dimension | Human OCT1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 138 µM (1.38E+5 nM) |
| Comparator Or Baseline | Typical clinical OCT1 substrate/inhibitor IC50 range is often <10 µM; e.g., Verapamil IC50 ~2.9 µM |
| Quantified Difference | >47-fold weaker than a representative clinical inhibitor |
| Conditions | Inhibition of ASP+ substrate uptake in HEK293 cells expressing human OCT1, measured by microplate reader [1] |
Why This Matters
This data allows researchers to select the compound as a negative control or inert scaffold when de-risking new chemical entities for unintended OCT1-mediated liabilities, avoiding the confounding effects of potent transporter inhibition.
- [1] BindingDB. (n.d.). Affinity Data for 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. IC50 against human OCT1. View Source
